(5E)-5-(4-氟苄叉基)-2-巯基-1,3-噻唑-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

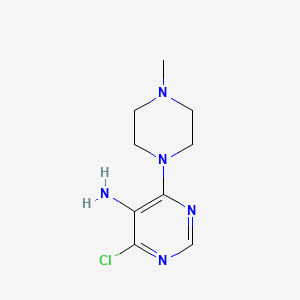

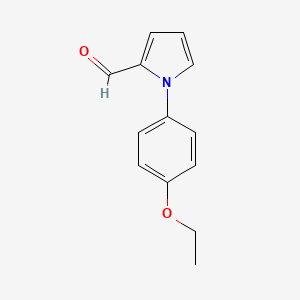

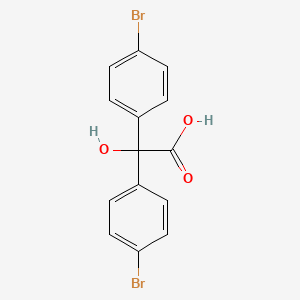

The compound "(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one" is a heterocyclic molecule that includes a thiazole ring, a key structural motif in medicinal chemistry due to its presence in various biologically active compounds. The fluorine atom attached to the benzylidene moiety may influence the molecule's electronic properties and potentially enhance its biological activity.

Synthesis Analysis

The synthesis of related fluorinated heterocyclic compounds involves multiple steps, including acetylation, nitration, reduction, and cyclization reactions. For instance, 4-fluoroaniline can be transformed into 5-fluorobenzimidazolyl-2-thione through a series of reactions, which can then be further reacted with chloroacetic acid to yield various thiazolo[3,2-a]benzimidazol-3(2H)-ones . Although the exact synthesis of "(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one" is not detailed in the provided papers, similar synthetic strategies could be employed, involving key steps such as Knoevenagel condensation, which is a common method for the synthesis of arylidene derivatives .

Molecular Structure Analysis

The molecular structure of related compounds shows that the thiazolidinone ring can adopt a twist conformation, and the orientation of the substituent phenyl rings can vary significantly. For example, in a structurally similar compound, the 4-methoxyphenyl ring is almost perpendicular to the thiadiazole ring, while the 4-fluorophenyl ring is nearly coplanar with it . These orientations can influence the overall molecular shape and, consequently, the compound's interaction with biological targets.

Chemical Reactions Analysis

The presence of a fluorine atom on the benzylidene moiety can affect the reactivity of the compound. Fluorine is known to be an electron-withdrawing group, which can increase the electrophilic character of adjacent carbon atoms, potentially making the compound more reactive in certain chemical reactions. The thiazole and thiazolidine rings can also participate in various chemical reactions, such as hydrogen bonding, which is crucial for the biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one" can be inferred from related compounds. The crystal structure of similar molecules often involves hydrogen bonds, which can affect solubility, melting point, and other physical properties . The presence of a fluorine atom can also influence the lipophilicity of the compound, which is an important factor in drug design, as it affects the compound's ability to cross cell membranes and reach its target .

科学研究应用

结构和合成研究

- 该化合物参与了结构相关的噻唑烷酮和噻唑的合成。例如,它已被用于创建诸如 3-[5-(4-氟苯基)-1,3,4-噻二唑-2-基]-2-(4-甲氧基苯基)-1,3-噻唑烷-4-酮的化合物,该化合物已对其分子结构和晶体学进行了分析 (Yin 等,2008).

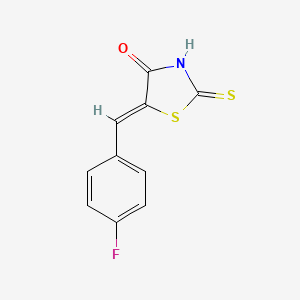

抗癌研究

- 该化合物已被研究其抗癌特性。一种特定的衍生物 5Z-(4-氟苄叉基)-2-(4-羟基苯基氨基)-噻唑-4-酮,在人类癌细胞系中显示出潜在的抗癌活性,并研究了其对活性氧产生和凋亡过程的影响 (Szychowski 等,2019).

抗炎和镇痛研究

- 该化合物的衍生物,如噻唑并[3,2-a]嘧啶,已对其抗炎和抗伤害感受活性进行了评估,显示出这些领域的显着效果 (Alam 等,2010).

抗菌研究

- 使用 (5E)-5-(4-氟苄叉基)-2-巯基-1,3-噻唑-4(5H)-酮合成的化合物显示出有希望的抗菌活性。例如,新型亚甲基双噻唑烷酮衍生物表现出杀线虫和抗菌作用 (Srinivas 等,2008).

潜在杀线虫剂

- 已经探索了涉及该化合物的亚甲基双噻唑烷酮衍生物的合成,以用于潜在的杀线虫剂 (Srinivas 等,2008).

安全和危害

属性

IUPAC Name |

(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOQSIQMDZUHKF-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-(4-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

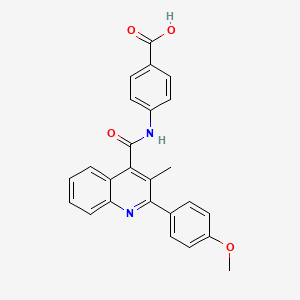

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)

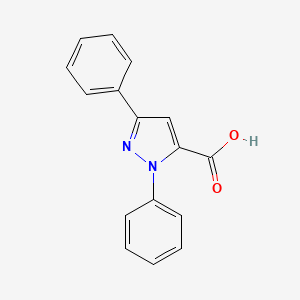

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)